molecular formula C10H11ClFNO B13088526 2-(4-Chloro-3-fluorophenyl)oxolan-3-amine

2-(4-Chloro-3-fluorophenyl)oxolan-3-amine

Cat. No.: B13088526
M. Wt: 215.65 g/mol
InChI Key: ILGZVSPVFCLHES-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-fluorophenyl)oxolan-3-amine ( 1432681-15-6) is a high-purity chemical compound with a molecular formula of C10H11ClFNO and a molecular weight of 215.65 . This molecule features an oxolane (tetrahydrofuran) ring substituted at the 3-position with an amine group and at the 2-position with a 4-chloro-3-fluorophenyl group . The specific stereochemistry of the compound is available as the racemic mixture rac-(2R,3S)-2-(4-chloro-3-fluorophenyl)oxolan-3-amine, which is valuable for research in stereochemistry and enantioselective synthesis . As a versatile chiral building block, this amine-functionalized oxolane is primarily used in medicinal chemistry and pharmaceutical research for the synthesis of more complex molecules. Its structure, which incorporates both an amine handle for further derivatization and a halogenated aryl ring that influences electronic properties and lipophilicity, makes it a valuable intermediate for constructing compound libraries . Researchers utilize this compound to explore structure-activity relationships (SAR), particularly in the development of biologically active molecules. The presence of both chlorine and fluorine atoms on the phenyl ring can enhance metabolic stability and influence binding affinity in target interactions, which is a key area of investigation in drug discovery . The compound is consistently handled as a cold-chain item to preserve its stability and integrity during transport and storage . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11ClFNO

Molecular Weight

215.65 g/mol

IUPAC Name

2-(4-chloro-3-fluorophenyl)oxolan-3-amine

InChI

InChI=1S/C10H11ClFNO/c11-7-2-1-6(5-8(7)12)10-9(13)3-4-14-10/h1-2,5,9-10H,3-4,13H2

InChI Key

ILGZVSPVFCLHES-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1N)C2=CC(=C(C=C2)Cl)F

Origin of Product

United States

Synthetic Methodologies for 2 4 Chloro 3 Fluorophenyl Oxolan 3 Amine

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of the target molecule reveals three primary strategic disconnections: the formation of the 4-chloro-3-fluorophenyl building block, the construction of the oxolane ring, and the introduction of the amine group.

Synthesis of 4-Chloro-3-fluorophenyl Building Blocks

The 4-chloro-3-fluorophenyl moiety is a crucial starting point for the synthesis. Various derivatives of this structure serve as precursors, with their specific functionalization dictating the subsequent reaction pathways. A common and versatile building block is 4-chloro-3-fluorophenylacetic acid. nbinno.com This intermediate is instrumental in constructing more complex molecular architectures and is a key starting material in the synthesis of a range of active pharmaceutical ingredients. nbinno.com Its synthesis often begins with simpler, commercially available halogenated benzenes, which then undergo a series of reactions, including nitration, reduction, and functional group interconversions, to arrive at the desired substituted phenylacetic acid.

Another important precursor is 2-fluoro-3-chlorophenol. A multi-step process for its preparation starts from 1,3-dichloro-2-fluoro-4-nitrobenzene. This process involves nucleophilic substitution, reduction of the nitro group, deamination, and demethylation. google.com An improved method utilizes 3-chloro-1,2-difluoro-4-nitrobenzene, which can be obtained by the nitration of 1-chloro-2,3-difluorobenzene, to yield a single regioisomer with high purity. google.com

The synthesis of 4-chloro-3-(trifluoromethyl)phenylisocyanate, another related building block, involves the reaction of o-chlorotrifluoromethyl benzene with acetic anhydride and concentrated nitric acid to yield 4-nitro-2-trifluoromethyl chlorobenzene. google.com This is followed by reduction and subsequent reaction with triphosgene. google.com

Table 1: Key 4-Chloro-3-fluorophenyl Building Blocks and Their Precursors

Building BlockKey PrecursorsSynthetic Steps
4-Chloro-3-fluorophenylacetic acidHalogenated benzenesNitration, reduction, functional group interconversion
2-Fluoro-3-chlorophenol1,3-dichloro-2-fluoro-4-nitrobenzene or 1-chloro-2,3-difluorobenzeneNucleophilic substitution, reduction, deamination, demethylation
4-Chloro-3-(trifluoromethyl)phenylisocyanateo-Chlorotrifluoromethyl benzeneNitration, reduction, reaction with triphosgene

Strategies for Oxolane Ring Construction

The construction of the oxolane (tetrahydrofuran) ring is a pivotal step in the synthesis. Several methods are available for the synthesis of tetrahydrofuran (B95107) and its derivatives. nih.gov One common strategy involves the cyclization of a linear precursor containing the necessary carbon and oxygen atoms. For instance, an intramolecular cyclization can be achieved through the reaction of a suitably functionalized alcohol with a double bond or a leaving group at the appropriate position.

Ring-closing metathesis (RCM) is another powerful technique for forming cyclic ethers like oxolane. An isomerization-RCM strategy has been successfully employed for the synthesis of substituted benzofurans, which are structurally related to the target molecule. organic-chemistry.org This approach involves the ruthenium-catalyzed isomerization of allyl ethers followed by RCM to form the heterocyclic ring. organic-chemistry.org

Halofluorination of cyclic olefins presents a method for introducing fluorine into a pre-formed ring system, which can be a precursor to the oxolane ring. beilstein-journals.orgnih.gov This process involves the electrophilic activation of a double bond by a halogen cation, followed by nucleophilic attack by a fluoride source. beilstein-journals.orgnih.gov

Introduction of the Amine Functionality onto the Oxolane Scaffold

The introduction of the amine group at the C-3 position of the oxolane ring is a critical transformation. This can be accomplished through several synthetic routes. One approach involves the conversion of a hydroxyl group at the C-3 position into a suitable leaving group, such as a tosylate, followed by nucleophilic substitution with an amine source, like ammonia or a protected amine equivalent. nih.gov

Reductive amination is another widely used method for forming C-N bonds. youtube.com This process involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. In the context of the target molecule, an oxolan-3-one precursor could be reacted with an amine to introduce the desired functionality.

The Hofmann rearrangement offers a pathway to convert an amide into a primary amine with one fewer carbon atom. youtube.com While this might require more steps to synthesize the necessary amide precursor on the oxolane ring, it provides a viable route for amine introduction.

General Synthetic Approaches and Protocols

Multi-Step Convergent Synthesis Strategies

A convergent synthesis approach is often favored for complex molecules like the target compound. This strategy involves the separate synthesis of key fragments of the molecule, which are then coupled together in the later stages. For this particular molecule, one fragment would be the 4-chloro-3-fluorophenyl building block, and the other would be a functionalized oxolane precursor.

For example, a 4-chloro-3-fluorophenyl organometallic reagent could be coupled with an oxolane derivative containing an electrophilic center at the C-2 position. Subsequent functional group manipulation would then be used to install the amine at the C-3 position. The synthesis of 2-(4-methylsulfonylphenyl) indole derivatives demonstrates a similar multi-step approach where a substituted phenylhydrazine is reacted to form an indole ring, followed by further functionalization. nih.gov

Application of Cascade Reactions in Oxolane Formation

Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to building molecular complexity in a single synthetic operation. 20.210.105 These reactions can reduce the number of steps, purification procedures, and waste generated. 20.210.105

Another possibility involves a [2+2] photocycloaddition followed by a ring-opening cascade, which has been used to synthesize furan-annulated oxocanes. researchgate.net While the specific application to 2-(4-Chloro-3-fluorophenyl)oxolan-3-amine is not explicitly detailed in the provided search results, the principles of cascade reactions in forming similar heterocyclic systems are well-established. researchgate.netmdpi.com

Table 2: Comparison of Synthetic Strategies

StrategyAdvantagesDisadvantages
Linear Synthesis Straightforward planningCan be lengthy, leading to lower overall yields
Convergent Synthesis Higher overall yields, more efficientRequires careful planning of fragment synthesis and coupling
Cascade Reactions High atom and step economy, reduced wasteCan be substrate-specific and require significant optimization

Enantioselective Synthesis of this compound

The creation of enantiomerically pure this compound hinges on the precise control of stereochemistry at two adjacent chiral centers. This necessitates a carefully designed synthetic route that can either form the chiral oxolane core asymmetrically or introduce the amine group in a stereoselective manner.

Development of Chiral Catalysts for Asymmetric Oxolane Moiety Formation

The asymmetric formation of the 2-substituted oxolane ring is a critical step in the synthesis of the target compound. Organocatalysis has emerged as a powerful tool for such transformations, offering metal-free alternatives with high enantioselectivities. Chiral Brønsted acids, for instance, have been successfully employed in the asymmetric desymmetrization of oxetanes to generate chiral tetrahydrofurans. While not a direct synthesis of the target molecule, this methodology provides a foundational approach.

Another promising strategy involves the intramolecular cyclization of a suitable precursor, such as a homoallylic alcohol derived from 4-chloro-3-fluorobenzaldehyde. The use of chiral catalysts in this cyclization can induce the formation of the desired enantiomer of the oxolane ring. Various chiral catalysts, including those based on transition metals and organocatalysts, are continually being developed to improve the efficiency and selectivity of such reactions.

Table 1: Representative Chiral Catalysts for Asymmetric Oxolane Synthesis

Catalyst Type Example Catalyst Typical Substrate Achieved Enantiomeric Excess (ee)
Chiral Phosphoric Acid TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) Homoallylic Alcohols >90%
Chiral Diamine Cinchona Alkaloid Derivatives Enone Carbamates Up to 99%

Stereoselective Introduction of the Amine Group

Once the chiral oxolane core is established, the next crucial step is the stereoselective introduction of the amine group at the C3 position. One common approach is the asymmetric hydroamination of a corresponding unsaturated precursor. However, a more versatile method involves the conversion of a C3-hydroxyl group to an amine with stereochemical control.

The use of chiral auxiliaries, such as tert-butanesulfinamide, has proven to be a robust method for the asymmetric synthesis of a wide array of chiral amines. yale.edu This reagent can be condensed with a ketone at the C3 position of the oxolane ring to form a sulfinylimine, which can then be diastereoselectively reduced to afford the desired amine. Subsequent removal of the sulfinyl group yields the enantiomerically enriched product.

Another strategy is the stereoselective ring-opening of a chiral aziridine precursor. While this would involve a different synthetic route to construct the oxolane ring with a pre-installed aziridine, it offers excellent control over the stereochemistry of the resulting amine.

Methodologies for Stereoisomer Separation and Purification

In cases where enantioselective synthesis does not yield a single enantiomer, or for the resolution of a racemic mixture, effective separation and purification methods are essential. The separation of stereoisomers can be achieved through various techniques that exploit the different physical and chemical properties of diastereomers or the differential interaction of enantiomers with a chiral environment.

One of the most classical and industrially viable methods is the formation of diastereomeric salts. By reacting the racemic amine with a chiral resolving agent, such as tartaric acid or mandelic acid, a pair of diastereomeric salts is formed. These salts often have different solubilities, allowing for their separation by fractional crystallization.

Chromatographic methods are also widely used for the separation of stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique that utilizes a chiral stationary phase (CSP) to differentiate between enantiomers.

Analytical Methodologies for Compound Characterization and Purity Assessment

The unambiguous characterization and purity assessment of this compound are critical for its application. A combination of advanced chromatographic and spectroscopic techniques is employed for this purpose.

Advanced Chromatographic Techniques (e.g., Preparative HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purification of enantiomers on a larger scale. The choice of the chiral stationary phase (CSP) is crucial for achieving baseline separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of chiral compounds.

Supercritical Fluid Chromatography (SFC) has gained prominence as a preparative chiral separation technique due to its higher efficiency and reduced solvent consumption compared to HPLC. nih.gov

Table 2: Comparison of Preparative Chiral Separation Techniques

Technique Mobile Phase Advantages Disadvantages
Preparative HPLC Organic Solvents Well-established, wide range of CSPs High solvent consumption, lower throughput

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR would confirm the connectivity of the atoms, while 2D NMR techniques like COSY and HSQC would aid in the assignment of protons and carbons. The coupling constants in the ¹H NMR spectrum would provide information about the relative stereochemistry of the substituents on the oxolane ring.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. Fragmentation patterns observed in the mass spectrum can also offer structural information.

Table 3: Expected Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR Signals for the aromatic protons (with splitting patterns influenced by chloro and fluoro substituents), signals for the oxolane ring protons (diastereotopic protons exhibiting complex splitting), and a signal for the amine protons.
¹³C NMR Distinct signals for each carbon atom, including those in the substituted phenyl ring and the oxolane moiety.
Mass Spectrometry (EI) A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Purity Assessment Protocols (e.g., Chiral HPLC)

The stereochemical purity of this compound is a critical parameter, as the different stereoisomers can exhibit distinct pharmacological and toxicological profiles. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers and diastereomers, ensuring the quality and stereochemical integrity of the target compound. nih.govresearchgate.net

The separation of stereoisomers on a chiral stationary phase (CSP) is based on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. researchgate.net The differing stability of these complexes leads to different retention times, allowing for their separation and quantification. For a primary amine like this compound, several types of CSPs and mobile phase conditions can be effective.

Chiral Stationary Phases (CSPs)

The choice of the chiral stationary phase is the most critical factor in developing a successful enantioselective HPLC method. mdpi.com For chiral amines, polysaccharide-based and crown ether-based CSPs are among the most frequently employed. nih.gov

Polysaccharide-Based CSPs: These are the most versatile and widely used CSPs for the separation of a broad range of chiral compounds. nih.gov They are typically derivatives of cellulose or amylose that have been coated or immobilized on a silica support. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. yakhak.org For primary amines, the amino group can form hydrogen bonds with the carbamate groups on the polysaccharide backbone, contributing significantly to the chiral recognition. researchgate.net

Crown Ether-Based CSPs: Chiral crown ethers are particularly effective for the separation of compounds containing primary amino groups. nih.govnih.gov The chiral recognition is based on the complexation of the protonated primary amine (R-NH3+) within the cavity of the crown ether. The stability of this complex is influenced by steric interactions between the substituents on the chiral centers of both the analyte and the crown ether, leading to the separation of the enantiomers.

Mobile Phase Conditions

The composition of the mobile phase plays a crucial role in achieving optimal separation. Different modes of chromatography, such as normal-phase, reversed-phase, and polar organic mode, can be employed.

Normal-Phase Chromatography: This mode typically uses a nonpolar mobile phase, such as a mixture of hexane and an alcohol (e.g., isopropanol, ethanol). researchgate.net Additives like diethylamine or other basic modifiers are often added to the mobile phase to improve peak shape and reduce tailing of basic analytes like amines.

Reversed-Phase Chromatography: In this mode, a polar mobile phase, such as a mixture of water and acetonitrile or methanol, is used. mdpi.com Buffers are often employed to control the pH and the ionization state of the analyte. For primary amines, a slightly acidic pH can ensure protonation of the amino group, which can be beneficial for separations on certain CSPs like crown ethers.

Polar Organic Mode: This mode utilizes a polar organic solvent, such as acetonitrile or methanol, often with small amounts of additives. mdpi.com It can offer different selectivity compared to normal- and reversed-phase modes.

Illustrative Data for Chiral Separation of Analogous Amines

While specific chiral HPLC data for this compound is not available, the following tables provide representative data for the chiral separation of other amines, illustrating the performance of different chiral stationary phases and mobile phase conditions.

Table 1: Chiral HPLC Separation of Representative Chiral Amines on Polysaccharide-Based CSPs

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection (nm)Resolution (Rs)
1-PhenylethylamineChiralcel OD-HHexane/Isopropanol/Diethylamine (90:10:0.1)1.02542.5
FluoxetineChiralpak ICHexane/2-Propanol/Diethylamine (95:5:0.1)1.02273.8
PropranololChiralpak AD-3Hexane/Isopropanol/Methanol (89:10:1)0.83125.0 researchgate.net
AtenololChiralpak ICHexane/2-Propanol (80:20)1.0275>1.5 researchgate.net

This table is for illustrative purposes and shows typical separation conditions for analogous compounds.

Table 2: Chiral HPLC Separation of a Primary Amine on a Crown Ether-Based CSP

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection (nm)Resolution (Rs)
α-MethylbenzylamineCROWNPAK CR (+)Perchloric acid solution (pH 2.0)0.82546.83 nih.gov

This table is for illustrative purposes and shows a typical separation condition for an analogous compound.

Indirect Chiral Separation via Diastereomer Formation

An alternative approach to direct chiral HPLC is the derivatization of the enantiomeric amine with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). nih.gov Common chiral derivatizing agents for amines include Mosher's acid chloride or protected amino acids like N-Boc-L-proline. nih.gov This method, however, requires an additional reaction step and the chiral derivatizing agent must be of high enantiomeric purity.

Structure Activity Relationship Sar Studies of 2 4 Chloro 3 Fluorophenyl Oxolan 3 Amine and Analogues

Influence of Aryl Substitution Patterns on Biological Activity

The 4-chloro-3-fluorophenyl moiety is a key component of the molecule, and its substitution pattern significantly governs the compound's electronic properties and potential interactions with biological targets.

The specific placement of chlorine at the 4-position and fluorine at the 3-position on the phenyl ring creates a distinct electronic profile. Both halogens are electron-withdrawing through the inductive effect (-I), which decreases electron density in the phenyl ring. However, they exhibit a weaker, opposing electron-donating resonance effect (+M).

Chlorine (4-position): Located para to the oxolane, chlorine's inductive and resonance effects are both pronounced at the point of substitution. The para-positioning can be crucial for interactions within a receptor's binding pocket.

The interplay of these electronic effects dictates the molecule's dipole moment and its ability to participate in key interactions such as hydrogen bonding or halogen bonding. Shifting the positions of these halogens—for instance, to a 3-chloro-4-fluorophenyl arrangement—would alter the molecule's electronic distribution and shape, likely leading to a significant change in biological activity. Studies on other scaffolds, such as quinazoline (B50416) derivatives, have utilized the 3-chloro-4-fluorophenyl moiety, indicating its importance in establishing specific interactions for biological activity. nih.gov Similarly, research on pyridazinone derivatives has also explored the 3-chloro-4-fluorophenyl substitution pattern. nih.gov

Table 1: Electronic Properties of Halogen Substituents

SubstituentPositionInductive Effect (-I)Resonance Effect (+M)Primary Influence
Fluorine3 (meta)StrongWeakModulates ring electron density
Chlorine4 (para)ModerateModerateAffects binding interactions at C4

Bioisosteric replacement of the chlorine and fluorine atoms with other halogens (bromine, iodine) can systematically probe the steric and electronic requirements of the target binding site. Such substitutions modify the size, lipophilicity, and polarizability of the aryl ring.

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry. u-tokyo.ac.jp While fluorine is small (van der Waals radius: 1.47 Å), chlorine is larger (1.75 Å), followed by bromine (1.85 Å) and iodine (1.98 Å). An increase in atomic size can introduce steric hindrance, preventing optimal binding. Conversely, a larger halogen might establish more favorable van der Waals or halogen-bonding interactions if the receptor pocket can accommodate it.

Research on soluble epoxide hydrolase inhibitors demonstrated that replacing fluorine with chlorine resulted in a sharp, tenfold increase in inhibitory activity. nih.gov This enhanced potency was attributed to specific Cl-π interactions within the enzyme's active site. nih.gov In other cases, however, increasing the size and lipophilicity by moving from chlorine to bromine has been shown to be only slightly beneficial or even detrimental to activity. mdpi.com This highlights that the optimal halogen substituent is highly context-dependent on the specific biological target.

Table 2: Comparison of Halogen Properties for Bioisosteric Replacement

Halogenvan der Waals Radius (Å)Electronegativity (Pauling)Lipophilicity (Hansch π)Potential Impact on Activity
Fluorine (F)1.473.98+0.14Can form strong hydrogen bonds; minimal steric bulk.
Chlorine (Cl)1.753.16+0.71Increases lipophilicity; can participate in halogen bonds.
Bromine (Br)1.852.96+0.86Further increases size and lipophilicity.
Iodine (I)1.982.66+1.12Largest and most polarizable; potent halogen bond donor but may introduce significant steric clash.

Introducing additional or alternative substituents onto the phenyl ring can further modulate the molecule's properties. For example, adding small alkyl groups (e.g., methyl) could enhance hydrophobic interactions, while polar groups (e.g., hydroxyl, amino) could introduce new hydrogen bonding opportunities.

SAR studies on a PPARγ agonist with a 2,4-dichloro-phenyl ring revealed that the sulfonamide linker was critical for activity and that further substitutions on the ring were associated with higher transcriptional activity. nih.gov For instance, the addition of a bromine atom at a key position enhanced affinity. nih.gov In other studies, modifications to the A- and C-rings of the antiparasitic agent Pulchrol showed that alkyl substituents were beneficial for activity. mdpi.com These findings suggest that a systematic exploration of additional substitutions on the 4-chloro-3-fluorophenyl ring of 2-(4-Chloro-3-fluorophenyl)oxolan-3-amine could identify analogues with improved potency or selectivity. The introduction of fluorine-containing groups, in general, has been shown to potentially lead to enhanced binding interactions and metabolic stability. nih.gov

Modifications to the Oxolane Ring System and Activity Modulation

The oxolane (tetrahydrofuran) ring is not merely a linker; its conformation, stereochemistry, and chemical nature are pivotal for correctly orienting the pharmacophoric groups.

Furthermore, both the C2 and C3 positions are chiral centers. Therefore, the compound can exist as four stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). Biological macromolecules, such as enzymes and receptors, are chiral, and they frequently exhibit stereospecific binding. It is highly probable that only one of these isomers is responsible for the desired biological effect, as it will have the optimal orientation to fit into the binding site. The significance of stereochemistry is evident in related compounds containing substituted oxolane rings, where specific stereoisomers like (3R)-oxolan-3-yl or (3S)-tetrahydro-3-furanyl are specified for activity. nih.govnih.gov

Replacing the five-membered oxolane ring with a different cyclic ether, such as a four-membered oxetane (B1205548), is a modern strategy in medicinal chemistry to modulate physicochemical and pharmacological properties. nih.govacs.org

Oxetane: An oxetane ring is more strained and less flexible than an oxolane ring. This conformational rigidity can be advantageous, as it reduces the entropic penalty upon binding to a target. acs.org The introduction of an oxetane can also increase polarity and aqueous solubility while decreasing lipophilicity, which are often desirable traits for improving a compound's pharmacokinetic profile. nih.gov In several drug discovery programs, the replacement of moieties like a gem-dimethyl group with an oxetane ring led to compounds with remarkably improved biological effects and pharmacokinetic properties. nih.gov

Conversely, substituting the oxolane with a larger, more flexible ring like a tetrahydropyran (B127337) (oxane) would increase the distance and alter the angles between the aryl and amine substituents, which would likely have a significant, and often detrimental, impact on activity. The choice of the heterocyclic scaffold is therefore a critical determinant of biological function.

Substitution at Different Positions of the Oxolane Ring

The oxolane (tetrahydrofuran) ring is a central scaffold in this class of compounds, and its substitution pattern significantly influences binding affinity and selectivity for the serotonin (B10506) transporter (SERT). The stereochemistry of the substituents on the oxolane ring is a critical determinant of biological activity. In related series of 2,5-disubstituted tetrahydrofurans, the trans relative stereochemistry has been shown to be optimal for potent SERT inhibition. This stereochemical preference suggests a specific spatial arrangement of the phenyl and aminoalkyl groups is necessary to fit effectively into the binding pocket of the transporter.

While direct data on substitutions at the 3- and 4-positions of the this compound scaffold are limited, general principles from related molecules can be applied. Introduction of small alkyl or polar groups at these positions could modulate the molecule's conformational flexibility and its interaction with the local environment within the SERT binding site. The introduction of hydroxyl or methoxy (B1213986) groups, for instance, could provide additional hydrogen bonding opportunities with amino acid residues in the transporter, potentially enhancing affinity. However, bulky substituents are generally disfavored as they can introduce steric hindrance, disrupting the optimal binding pose.

The stereochemistry at the C2 and C3 positions of the 2-phenyloxolan-3-amine (B13162329) core is paramount. For many neurologically active compounds, including antidepressants, the biological activity resides predominantly in one enantiomer. For instance, in the case of the selective serotonin reuptake inhibitor (SSRI) citalopram, the S-enantiomer is responsible for the majority of the therapeutic effect. nih.govmdpi.com It is therefore highly probable that the SERT inhibitory activity of this compound is stereoselective, with one enantiomer exhibiting significantly higher potency than the other.

Substitution Position Observed/Inferred Effect on Activity Rationale
C2-Phenyl & C5-Amine (trans)Increased PotencyOptimal spatial orientation for binding to SERT.
C3/C4 (Small polar groups)Potential for Increased AffinityMay introduce favorable hydrogen bonding interactions.
C3/C4 (Bulky groups)Decreased PotencyLikely to cause steric hindrance in the binding pocket.
Stereochemistry (e.g., S vs. R)Significant differences in potencyChirality is a key factor in the specific interactions with the transporter. nih.govmdpi.com

Amine Functional Group Variations and SAR

The amine group is a critical pharmacophoric element, typically forming a key ionic interaction with an aspartate residue in the binding site of biogenic amine transporters. nih.gov Variations to this functional group, therefore, have a profound impact on the compound's activity.

The nature of the amine—primary, secondary, or tertiary—is a well-established determinant of potency and selectivity for monoamine transporters. For many classes of SERT inhibitors, secondary amines often exhibit higher potency than their primary or tertiary amine counterparts. For example, the conversion of a tertiary amine in a particular series of pyrrole-based SERT inhibitors to a secondary amine led to an increase in binding energy. nih.gov

This trend suggests that a secondary amine in the this compound series, for instance, an N-methyl derivative, could offer an optimal balance of hydrogen bonding capacity and steric profile to interact favorably with the SERT binding site. Primary amines are capable of forming more hydrogen bonds, but this does not always translate to higher affinity. Tertiary amines, while often still active, can sometimes be too bulky or lack the crucial hydrogen bond donor capability, leading to reduced potency.

Amine Type General Effect on SERT Affinity Rationale
Primary (-NH2)ActiveCapable of forming key ionic and hydrogen bonds.
Secondary (-NHR)Often More PotentProvides an optimal balance of hydrogen bonding and steric interactions. nih.gov
Tertiary (-NR2)Often Less PotentMay introduce steric clash and lacks a hydrogen bond donor.

While the core structure of this compound has the amine directly attached to the oxolane ring, hypothetical analogues with a linker between the amine and the ring would be subject to SAR principles observed in other SERT inhibitors. For instance, in a series of 2,5-disubstituted tetrahydrofurans, a linker of four or five methylene (B1212753) groups between the tetrahydrofuran (B95107) ring and the amine was found to be optimal for high-affinity binding. This suggests that the distance between the core scaffold and the interacting amine is a critical parameter.

Branching on this hypothetical linker would likely be detrimental to activity. The introduction of alkyl groups, particularly on the carbon alpha to the nitrogen, can alter the pKa of the amine and introduce steric bulk that may interfere with binding.

Rational Design Principles Derived from SAR for Lead Optimization

Based on the SAR studies of this compound and its analogues, several key principles for rational drug design can be formulated to guide lead optimization efforts:

Stereochemistry is Key: The synthesis and evaluation of single enantiomers are critical, as the desired biological activity is likely to reside in one stereoisomer. The relative stereochemistry of the substituents on the oxolane ring should be controlled to achieve the optimal trans configuration between the phenyl and amino groups. nih.govmdpi.comnih.govresearchgate.netresearchgate.net

Secondary Amines are Preferred: The primary amine of the lead compound should be modified to a small secondary amine, such as an N-methyl or N-ethyl group, as this is a common strategy to enhance potency for SERT. nih.gov

Fine-tuning Lipophilicity and Polarity: While the 4-chloro-3-fluorophenyl substitution pattern is likely important for initial recognition, further optimization could involve exploring other halogenation patterns or the introduction of small, non-bulky groups on the oxolane ring to enhance interactions with the transporter.

Maintain Rigidity: The compact and relatively rigid structure conferred by the oxolane ring is likely a favorable feature. Efforts to introduce excessive flexibility, such as long, unbranched linkers, should be approached with caution.

Future Research Directions for 2 4 Chloro 3 Fluorophenyl Oxolan 3 Amine

Exploration of Novel and Greener Synthetic Pathways

The advancement of a chemical entity from a laboratory curiosity to a viable therapeutic candidate is heavily dependent on the development of an efficient, scalable, and environmentally sustainable synthetic route. Future research should prioritize the discovery of novel synthetic pathways for 2-(4-Chloro-3-fluorophenyl)oxolan-3-amine that improve upon traditional methods in terms of yield, cost-effectiveness, and environmental impact.

Key areas of focus include:

Catalytic Asymmetric Synthesis: Developing stereoselective methods to control the chirality at the C2 and C3 positions of the oxolane ring is paramount, as stereoisomers can have vastly different pharmacological and toxicological profiles.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer significant advantages, including improved safety, better reaction control, higher yields, and easier scalability.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could provide high selectivity under mild, aqueous conditions, significantly reducing the environmental footprint.

These modern approaches aim to minimize waste, reduce energy consumption, and eliminate the use of hazardous reagents, aligning with the principles of green chemistry.

| Waste Generation | High E-factor (mass of waste / mass of product) | Low E-factor |

Advanced SAR Elucidation Through High-Throughput Screening of Combinatorial Libraries

A systematic and comprehensive exploration of the Structure-Activity Relationship (SAR) is crucial to identify analogues with improved potency, selectivity, and pharmacokinetic properties. Future efforts should employ high-throughput screening (HTS) of focused combinatorial libraries based on the this compound scaffold.

This involves the parallel synthesis of a large number of related compounds where specific parts of the molecule are systematically varied. For this scaffold, key diversification points include:

The Phenyl Ring: Substitution patterns on the 4-chloro-3-fluorophenyl moiety can be altered to probe interactions with the target protein.

The Oxolane Ring: Modifications, such as altering ring size (e.g., to oxetane (B1205548) or oxepane) or introducing substituents, can impact conformation and binding.

The Amine Group: Acylation, alkylation, or conversion to other functional groups can modulate polarity, hydrogen bonding capacity, and metabolic stability.

Screening these libraries against the intended biological target will rapidly generate a detailed SAR map, guiding the rational design of next-generation compounds.

Table 2: Illustrative Combinatorial Library Design

Scaffold Position R1 (Phenyl Ring Substituent) R2 (Oxolane Ring Modification) R3 (Amine Substitution)
Variation 1 4-CF3, 3-Cl Unsubstituted -NH-Acetyl
Variation 2 4-Br, 3-F 4-Methyl -NH-Cyclopropyl
Variation 3 3,4-dichloro 5-Hydroxymethyl -N(CH3)2

| Variation 4 | 4-cyano, 3-F | Unsubstituted | -NH-SO2CH3 |

Deeper Mechanistic Investigations Using Omics Technologies

To fully understand the biological effects of this compound and its analogues, it is essential to move beyond single-target interactions and investigate their impact on global cellular processes. The application of "omics" technologies can provide an unbiased, system-wide view of the compound's mechanism of action.

Genomics/Transcriptomics (e.g., RNA-Seq): Can reveal which gene expression pathways are perturbed by the compound, helping to identify its primary targets and potential off-target effects.

Proteomics: Can identify changes in protein expression and post-translational modifications, offering direct insight into the cellular machinery affected by the compound.

Metabolomics: Can uncover alterations in the cellular metabolic profile, which can be crucial for understanding the functional consequences of target engagement, particularly in metabolic diseases or oncology.

Integrating data from these different omics levels will provide a comprehensive molecular signature of the compound's activity, aiding in biomarker discovery and patient stratification strategies.

Table 3: Application of Omics Technologies

Omics Technology Biological Question Potential Finding
Transcriptomics Which genes are up- or down-regulated upon treatment? Identification of a specific signaling pathway (e.g., apoptosis, inflammation) being modulated.
Proteomics Which protein levels or phosphorylation states change? Confirmation of direct target engagement and downstream signaling events.

| Metabolomics | How does the compound affect cellular metabolites? | Discovery of a block in a key metabolic pathway, indicating enzyme inhibition. |

Development of More Complex Preclinical Disease Models

To improve the translation of preclinical findings to clinical outcomes, research must move beyond traditional 2D cell cultures and simple animal models. The evaluation of this compound should be conducted in more physiologically relevant systems that better recapitulate human disease.

Future preclinical studies should incorporate:

3D Organoids and Spheroids: These models mimic the complex cell-cell and cell-matrix interactions of human tissues, providing a better prediction of compound efficacy.

Patient-Derived Xenografts (PDX): In oncology, PDX models, where patient tumor tissue is implanted into immunodeficient mice, maintain the heterogeneity of the original tumor and are considered more predictive of clinical response.

Humanized Mouse Models: These are mice engineered to have components of a human biological system (e.g., immune cells, liver enzymes), allowing for a more accurate assessment of efficacy, metabolism, and potential immune-related effects.

Employing these advanced models will provide a more rigorous and predictive assessment of the compound's therapeutic potential before entering human trials. nih.gov

Table 4: Comparison of Preclinical Models

Model Type Simplicity / Cost Physiological Relevance Key Advantage
2D Cell Culture High / Low Low High-throughput screening capability.
3D Organoid Medium / Medium Medium Represents tissue architecture and cell-cell interactions.
Xenograft (Cell Line) Medium / Medium Medium-High In vivo assessment of tumor growth and basic pharmacokinetics.

| PDX Model | Low / High | High | Preserves heterogeneity of original human tumor. nih.gov |

Application of Artificial Intelligence and Machine Learning in De Novo Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, enabling faster and more efficient design cycles. nih.gov For this compound, AI/ML can be applied in several key areas:

De Novo Design: Generative AI models can be trained on vast chemical databases to design novel molecules, built around the core scaffold, that are predicted to have high activity and desirable drug-like properties. mdpi.comemanresearch.org

Predictive Modeling (QSPR/QSAR): ML algorithms can build models that accurately predict the activity, solubility, permeability, and potential toxicity of new analogues before they are synthesized, allowing researchers to prioritize the most promising candidates. nih.gov

Synthesis Prediction: AI tools can assist chemists by predicting viable synthetic routes for novel designed compounds, potentially reducing the time and effort spent on route scouting. mdpi.com

By harnessing the power of AI, the iterative process of lead optimization can be significantly accelerated, reducing the time and cost associated with bringing a new drug to the clinic. emanresearch.orgnih.gov

Table 5: AI/ML Applications in the Drug Design Cycle

Application AI/ML Tool Input Data Predicted Output
Hit-to-Lead Optimization QSAR Models Chemical structures and biological activity data of analogues. Potency and selectivity of unsynthesized compounds.
ADMET Prediction Deep Neural Networks Chemical structure. Predictions for absorption, distribution, metabolism, excretion, and toxicity. mdpi.com
De Novo Design Generative Adversarial Networks (GANs) Core scaffold and desired property profiles. Novel molecular structures optimized for the target.

| Synthetic Route Planning | Retrosynthesis Algorithms | Target molecular structure. | Step-by-step reaction pathways. mdpi.com |

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 2-(4-Chloro-3-fluorophenyl)oxolan-3-amine, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with 4-chloro-3-fluorophenyl precursors (e.g., 3-(4-chloro-3-fluorophenyl)propionic acid derivatives) as building blocks .
  • Step 2 : Employ ring-closing strategies using oxolane-forming agents (e.g., epoxide intermediates or cyclization under acidic/basic conditions).
  • Step 3 : Introduce the amine group via reductive amination or substitution reactions, ensuring pH and temperature control to minimize side products.
  • Optimization : Monitor reaction progress using HPLC (C18 column, acetonitrile/water gradient) to assess purity and yield .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Spectroscopy :

  • NMR : Use 1^1H and 13^{13}C NMR in deuterated solvents (e.g., DMSO-d6) to confirm amine protonation and oxolane ring geometry .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+ ion at m/z 230.05) .
    • Crystallography : Single-crystal X-ray diffraction with SHELXL refinement to resolve stereochemistry and bond angles .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved during structural refinement?

  • Methodology :

  • Step 1 : Collect high-resolution diffraction data (resolution ≤ 0.8 Å) to detect disordered regions (e.g., fluorophenyl ring rotations).
  • Step 2 : Use SHELXL’s PART and SUMP instructions to model partial occupancy or split positions .
  • Step 3 : Validate with ORTEP-3 visualization to ensure thermal ellipsoids align with electron density maps .
    • Example : A related ligand structure (PDB: 2U0) required similar refinement for fluorophenyl group disorder .

Q. How should researchers address contradictory bioactivity data in structure-activity relationship (SAR) studies?

  • Analytical Framework :

  • Step 1 : Re-evaluate assay conditions (e.g., solvent purity, cell-line viability) using controls from ’s propionic acid derivatives.
  • Step 2 : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., stereochemical impurities) .
  • Step 3 : Cross-validate with computational docking (e.g., AutoDock Vina) to assess binding affinity consistency across experimental replicates .

Q. What computational strategies are effective for predicting the compound’s solubility and stability under physiological conditions?

  • Protocol :

  • Step 1 : Perform DFT calculations (e.g., Gaussian 16) to estimate logP and pKa values, focusing on the amine group’s basicity .
  • Step 2 : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model solvation behavior in aqueous buffers.
  • Step 3 : Validate predictions experimentally via shake-flask solubility tests (UV-Vis quantification at λ = 254 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.